molecular formula C15H12O3 B1437810 3-(2-Oxo-2-phenylethoxy)benzaldehyde CAS No. 956576-91-3

3-(2-Oxo-2-phenylethoxy)benzaldehyde

Cat. No. B1437810
M. Wt: 240.25 g/mol
InChI Key: UOFLOJIBGLCVNN-UHFFFAOYSA-N
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Description

“3-(2-Oxo-2-phenylethoxy)benzaldehyde” is a biochemical compound with the molecular formula C15H12O3 and a molecular weight of 240.25 .

Scientific Research Applications

  • Proteomics Research

    • Field : Biochemistry
    • Application : “3-(2-Oxo-2-phenylethoxy)benzaldehyde” is used in proteomics research .
    • Method : The specific methods of application in proteomics research are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Photocatalysis

    • Field : Chemistry
    • Application : This compound has been used in photocatalytic experiments, specifically in the production of hydrogen peroxide .
    • Method : The compound promotes the auto-photocatalytic oxidation of benzyl alcohol and produces large quantities of H2O2 in solvent-free (no water) or biphasic (with water) systems even under nominally visible (>420 nm cut-off filter) light irradiation .
    • Results : The results of these experiments shed critical light on the plethora of research reports on photocatalytic H2O2 production .
  • Flavoring Industry

    • Field : Food Science
    • Application : Benzaldehyde, which can be synthesized from “3-(2-Oxo-2-phenylethoxy)benzaldehyde”, is an ingredient with the olfactory properties of almond and apricot kernel and is used as an aromatic in foods, drinks, and perfumes .
    • Method : The specific methods of application in the flavoring industry are not detailed in the source .
    • Results : Benzaldehyde and its derivatives are versatile building blocks in the synthesis of many complex molecules .
  • Enzymatic Production

    • Field : Biotechnology
    • Application : “3-(2-Oxo-2-phenylethoxy)benzaldehyde” can be used in the enzymatic production of benzaldehyde from l-phenylalanine .
    • Method : Four enzymes were expressed in Escherichia coli; l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase .
    • Results : The mutant-expressing strain was able to produce benzaldehyde from 100 mM l-phenylalanine at a conversion rate of 84% .
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application : “3-(2-Oxo-2-phenylethoxy)benzaldehyde” can be used in the synthesis of substituted benzaldehydes .
    • Method : The specific methods of application in chemical synthesis are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Antimicrobial and Antioxidant Activities

    • Field : Pharmacology
    • Application : Benzaldehyde, which can be synthesized from “3-(2-Oxo-2-phenylethoxy)benzaldehyde”, has been shown to have insecticidal, antimicrobial, and antioxidant activities .
    • Method : The specific methods of application in these activities are not detailed in the source .
    • Results : The outcomes of this application are not specified in the source .

properties

IUPAC Name

3-phenacyloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-10-12-5-4-8-14(9-12)18-11-15(17)13-6-2-1-3-7-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFLOJIBGLCVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxo-2-phenylethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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